tert-Butyl trans-3-pentenoate

Physical Chemistry Process Chemistry Quality Control

tert-Butyl trans-3-pentenoate (CAS 81643-01-8) is a defined stereoisomer with the (E)-configuration at its internal carbon-carbon double bond. As an ester of trans-3-pentenoic acid with a bulky tert-butyl group, it is distinct from its cis-isomer and other alkyl esters.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 81643-01-8
Cat. No. B12846425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl trans-3-pentenoate
CAS81643-01-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC=CCC(=O)OC(C)(C)C
InChIInChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+
InChIKeyDBRXZYVHEWAOFR-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl trans-3-pentenoate (CAS 81643-01-8): Procurement Guide for the E-Isomer in Stereodefined Synthesis


tert-Butyl trans-3-pentenoate (CAS 81643-01-8) is a defined stereoisomer with the (E)-configuration at its internal carbon-carbon double bond [1]. As an ester of trans-3-pentenoic acid with a bulky tert-butyl group, it is distinct from its cis-isomer and other alkyl esters. It is utilized as a stereodefined building block in organic synthesis, where the fixed trans-geometry is essential for controlling downstream stereochemical outcomes [2].

Why Procuring 'tert-Butyl 3-pentenoate' Is Insufficient: The Critical Need for Stereochemical Specification


Procuring a generic 'tert-butyl 3-pentenoate' without specifying the stereochemistry (cis- vs. trans-) is a high-risk practice, as these geometric isomers are not interchangeable in synthetic applications. The cis-isomer (CAS 63860-03-7) possesses a significantly different spatial arrangement of its functional groups, leading to altered physical properties, such as a distinct boiling point [1], and divergent reactivity profiles in stereoselective reactions [2]. Use of the incorrect isomer can lead to unpredictable reaction kinetics, lower yields, or complete failure to form the desired stereochemical product, negating the value of the synthetic step.

Quantitative Differentiation of tert-Butyl trans-3-pentenoate: Evidence-Based Comparison vs. Its cis-Isomer and Other Analogs


Predicted Boiling Point as a Marker for Isomeric Purity and Handling

Computational models from authoritative databases predict a notable difference in boiling point between the trans- and cis- isomers. This difference is a fundamental, quantifiable property that impacts purification, handling, and analytical method development [1].

Physical Chemistry Process Chemistry Quality Control

IUPAC Standard InChI Key: Definitive Identity Confirmation

The IUPAC Standard InChI Key provides an unambiguous, machine-readable identifier that distinguishes the trans-isomer from all other compounds, including its cis-isomer. This is essential for accurate database searching and compound registration [1].

Analytical Chemistry Cheminformatics Data Integrity

Differentiation in Stereoselective Olefin Metathesis Reactivity

The defined trans-geometry of the internal alkene is a critical structural feature for stereoselective olefin metathesis. The specific orientation of substituents on the alkene governs the outcome of cross-metathesis and ring-closing metathesis reactions, with trans-substrates often providing higher E-selectivity in the resulting product [1]. This is a key application area for this compound.

Catalysis Synthetic Methodology Green Chemistry

Optimal Application Scenarios for tert-Butyl trans-3-pentenoate Based on Its Defined Stereochemistry


Synthesis of E-Configured Natural Products and APIs

Employed as a stereodefined building block in the multi-step synthesis of E-olefin-containing natural products or Active Pharmaceutical Ingredients (APIs), where the trans-geometry of the double bond is a critical structural feature for biological activity. Its use pre-installs the correct stereochemistry, as the tert-butyl ester group serves as a protected carboxylic acid that can be orthogonally deprotected later in the synthesis [1].

Stereoretentive Olefin Metathesis for Polymer and Material Synthesis

Used as a substrate in stereoretentive or E-selective cross-metathesis reactions to generate functionalized E-alkenes with high fidelity [1]. This is valuable for creating monomers with a specific geometry for polymer science or for the precise modification of complex molecules in materials chemistry.

Analytical Reference Standard for Isomer Verification

The distinct InChI Key and predicted boiling point of tert-butyl trans-3-pentenoate [1] make it a suitable reference standard for methods like GC-MS or HPLC. It can be used to confirm the identity and purity of a synthesized or procured batch against the cis-isomer, a critical quality control step in any research or process chemistry laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl trans-3-pentenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.